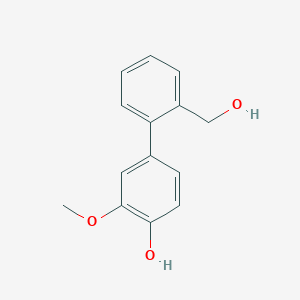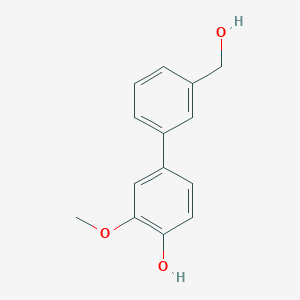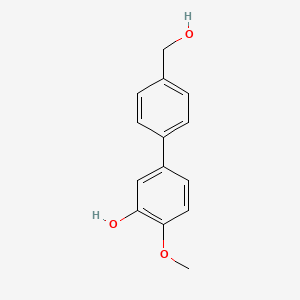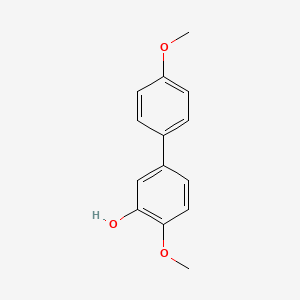
4-(3-Fluoro-4-methylphenyl)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Fluoro-4-methylphenyl)-2-methoxyphenol, 95% (4-FMP-2-MOP) is a chemical compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 247.25 g/mol and a melting point of 96-98 °C. 4-FMP-2-MOP is a phenolic compound, and its structure consists of a phenol group and a methoxy group. It is soluble in organic solvents such as ethanol and isopropanol, and is insoluble in water.
Applications De Recherche Scientifique
4-(3-Fluoro-4-methylphenyl)-2-methoxyphenol, 95% is used in a variety of scientific research applications, including the study of enzyme inhibition, enzyme kinetics, and drug metabolism. It is also used in the synthesis of other compounds, such as 4-fluoro-3-methylphenol, which is used in the study of organic reactions and drug metabolism.
Mécanisme D'action
The mechanism of action of 4-(3-Fluoro-4-methylphenyl)-2-methoxyphenol, 95% is not fully understood. However, it is believed that the phenol group of 4-(3-Fluoro-4-methylphenyl)-2-methoxyphenol, 95% interacts with enzymes, resulting in the inhibition of enzyme activity. The methoxy group is believed to play a role in the binding of the compound to the enzyme, resulting in the inhibition of enzyme activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Fluoro-4-methylphenyl)-2-methoxyphenol, 95% are not well understood. However, it is believed that the compound may inhibit the activity of certain enzymes, resulting in the inhibition of certain metabolic pathways. In addition, 4-(3-Fluoro-4-methylphenyl)-2-methoxyphenol, 95% has been found to be toxic to certain types of cells, such as human cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(3-Fluoro-4-methylphenyl)-2-methoxyphenol, 95% in laboratory experiments is its ability to inhibit the activity of certain enzymes. This makes it useful for studying enzyme inhibition, enzyme kinetics, and drug metabolism. However, 4-(3-Fluoro-4-methylphenyl)-2-methoxyphenol, 95% is also toxic to certain types of cells, which limits its use in certain experiments.
Orientations Futures
There are a number of future directions for the use of 4-(3-Fluoro-4-methylphenyl)-2-methoxyphenol, 95% in scientific research. These include further research into the biochemical and physiological effects of the compound, as well as its potential use in drug development. Additionally, further research into the mechanism of action of 4-(3-Fluoro-4-methylphenyl)-2-methoxyphenol, 95% could lead to the development of more effective inhibitors of enzyme activity. Finally, further research into the synthesis of 4-(3-Fluoro-4-methylphenyl)-2-methoxyphenol, 95% could lead to the development of more efficient and cost-effective synthesis methods.
Méthodes De Synthèse
4-(3-Fluoro-4-methylphenyl)-2-methoxyphenol, 95% can be synthesized through a Grignard reaction in which an alkyl halide is reacted with magnesium in an ether solvent. The Grignard reaction produces a phenol, which is then converted to 4-(3-Fluoro-4-methylphenyl)-2-methoxyphenol, 95% by reacting it with a methoxy group. The reaction is carried out at room temperature and is typically completed in a few hours.
Propriétés
IUPAC Name |
4-(3-fluoro-4-methylphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-9-3-4-10(7-12(9)15)11-5-6-13(16)14(8-11)17-2/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUGABVJDDZVMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685486 |
Source


|
| Record name | 3'-Fluoro-3-methoxy-4'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-4-methylphenyl)-2-methoxyphenol | |
CAS RN |
1261946-96-6 |
Source


|
| Record name | 3'-Fluoro-3-methoxy-4'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














